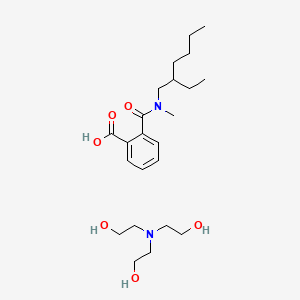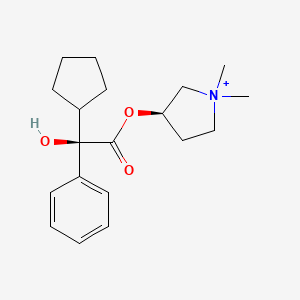
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is a chemical compound known for its psychoactive properties. It belongs to the class of phenethylamines and is structurally related to other well-known compounds such as mescaline and 2,5-dimethoxy-4-iodoamphetamine. This compound has been studied for its potential effects on the central nervous system and its ability to induce altered states of consciousness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,5-dimethoxy-4-methylbenzaldehyde.
Formation of Nitroalkene: The benzaldehyde is then reacted with nitroethane in the presence of a base to form the corresponding nitroalkene.
Reduction: The nitroalkene is reduced using a reducing agent such as lithium aluminum hydride to yield the amine.
Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its limited commercial applications and regulatory restrictions. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the structure-activity relationships of phenethylamines.
Biology: Research has focused on its effects on neurotransmitter systems and receptor binding.
Medicine: The compound has been investigated for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Limited industrial applications due to regulatory restrictions, but it can be used in research and development of new psychoactive substances.
Mécanisme D'action
The mechanism of action of (+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission.
Comparaison Avec Des Composés Similaires
(+)-1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane is similar to other phenethylamines such as:
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
2,5-Dimethoxy-4-iodoamphetamine: A synthetic psychedelic compound with similar structural features.
2,5-Dimethoxy-4-bromoamphetamine: Another synthetic compound with psychoactive properties.
Uniqueness
What sets this compound apart is its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Its unique structure allows for distinct interactions with serotonin receptors, leading to its characteristic effects on the central nervous system.
Propriétés
Numéro CAS |
43061-14-9 |
|---|---|
Formule moléculaire |
C12H19NO2 |
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
(2S)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NO2/c1-8-5-12(15-4)10(6-9(2)13)7-11(8)14-3/h5,7,9H,6,13H2,1-4H3/t9-/m0/s1 |
Clé InChI |
NTJQREUGJKIARY-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC(=C(C=C1OC)C[C@H](C)N)OC |
SMILES canonique |
CC1=CC(=C(C=C1OC)CC(C)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



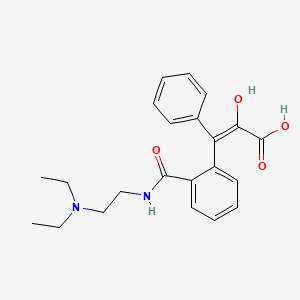

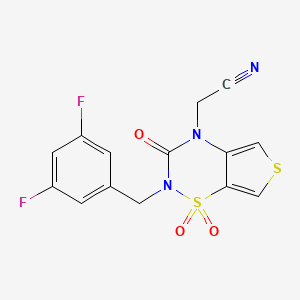
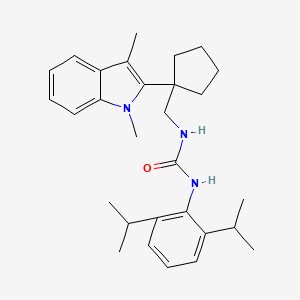

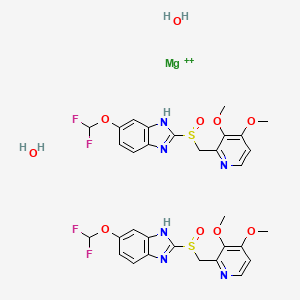
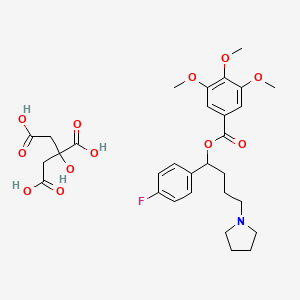



![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
